

An In-depth Technical Guide to tert-Butyl Ethyl Malonate

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Compound of Interest

Compound Name: *tert-Butyl ethyl malonate*

Cat. No.: *B1266440*

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This technical guide provides a comprehensive overview of **tert-Butyl ethyl malonate**, a versatile reagent in organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and illustrates a synthetic workflow.

Core Chemical Information

CAS Number: 32864-38-3^[1]

tert-Butyl ethyl malonate is an organic compound classified as a malonic acid ester. It features both a tert-butyl and an ethyl ester group attached to the malonate backbone. This asymmetrical substitution makes it a valuable building block in the synthesis of complex organic molecules, including chiral compounds and functionalized polymers.^{[1][2]} Its utility in organic synthesis is well-documented, particularly in the preparation of polar ester-functionalized aliphatic polysulfones.

Physicochemical Properties

The key physical and chemical properties of **tert-butyl ethyl malonate** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C9H16O4	[1]
Molecular Weight	188.22 g/mol	[1]
Density	0.994 g/mL at 25 °C	[2]
Boiling Point	83-85 °C at 8 mmHg	[2]
Refractive Index	n ₂₀ /D 1.416	[2]
Solubility	Miscible with most common solvents; Immiscible with water.	[2]
Appearance	Colorless to almost colorless clear liquid.	

Experimental Protocols

Detailed methodologies for the synthesis and purification of **tert-butyl ethyl malonate** are crucial for its effective application in research and development. Below are established protocols from reputable sources.

Synthesis of tert-Butyl Ethyl Malonate from Monoethyl Malonate and Isobutylene

This procedure is adapted from Organic Syntheses, a reliable source for preparative organic chemistry methods.

Materials:

- Monoethyl malonate
- Isobutylene
- Ether
- Concentrated sulfuric acid

- Sodium hydroxide
- Anhydrous magnesium sulfate

Procedure:

- In a 500-mL heavy-walled pressure bottle, combine 100 mL of ether and 3.5 mL of concentrated sulfuric acid.
- Cool the solution to 5 °C using an ice bath.
- To the cooled solution, add 56 g (0.42 mole) of monoethyl malonate and approximately 60 mL (about 0.75 mole) of isobutylene.
- Securely stopper the bottle and shake it mechanically at room temperature overnight.
- After shaking, chill the bottle in an ice-salt bath before carefully opening it.
- Pour the reaction mixture into a 1-L Erlenmeyer flask containing a pre-cooled solution of 50 g of sodium hydroxide in 200 mL of water and 200 g of ice.
- Swirl the mixture and transfer it to a separatory funnel.
- Separate the layers and extract the aqueous portion with two 75-mL portions of ether.
- Combine the organic layers and dry them over anhydrous magnesium sulfate.
- Concentrate the solution and distill the residue under reduced pressure to obtain **tert-butyl ethyl malonate**.

Synthesis of tert-Butyl Ethyl Malonate using Dicyclohexylcarbodiimide (DCC)

This alternative synthesis route employs a common coupling agent.

Materials:

- Monoethyl malonate

- tert-Butanol
- Acetonitrile
- Dicyclohexylcarbodiimide (DCC)

Procedure:

- Dissolve 5 g (37.8 mmol) of monoethyl malonate in 45 mL of acetonitrile in a suitable reaction flask with stirring.
- Slowly add 2.8 mL (37.8 mmol) of tert-butanol to the stirring solution.
- In a separate container, dissolve 8.58 g (41.6 mmol) of DCC in 5 mL of acetonitrile.
- Add the DCC solution dropwise to the reaction mixture over a period of 2 hours with continuous stirring.
- Upon completion of the reaction, filter the mixture to remove the insoluble dicyclohexylurea byproduct.
- Concentrate the filtrate to yield **tert-butyl ethyl malonate**.

Purification of tert-Butyl Ethyl Malonate

This protocol is essential for removing impurities, such as monoethyl malonate, before use in sensitive reactions.

Materials:

- Crude **tert-Butyl ethyl malonate**
- Sodium hydroxide solution (ice-cold)
- Ether
- Anhydrous magnesium sulfate
- Potassium carbonate or magnesium oxide (optional)

Procedure:

- To approximately 50 g of the crude ester, add an ice-cold solution of 50 g of sodium hydroxide in 200 mL of water and 200 g of ice.
- Swirl the mixture a few times and transfer it to a separatory funnel.
- Extract the mixture with two 75-mL portions of ether.
- Combine the ether extracts and dry them over anhydrous magnesium sulfate.
- To inhibit decomposition during distillation, it is recommended to wash the distillation flask with aqueous sodium hydroxide, rinse with water, and dry thoroughly. The addition of a small amount of potassium carbonate or magnesium oxide to the dried extract is also advised.
- Distill the product under reduced pressure through a 10-cm Vigreux column.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **tert-butyl ethyl malonate** from monoethyl malonate and isobutylene.



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Caption: Synthesis workflow for **tert-Butyl Ethyl Malonate**.

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